molecular formula C15H17Cl2NO2 B3134591 1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione CAS No. 400081-48-3

1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione

Cat. No. B3134591
CAS RN: 400081-48-3
M. Wt: 314.2 g/mol
InChI Key: XJTJCAOHEOEUQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione is C~17~H~20~Cl~2~NO~2~ . The compound’s structure can be visualized using tools such as ChemDraw or other molecular visualization software .

Scientific Research Applications

Synthesis and Pharmacological Properties

1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione and its derivatives have been extensively studied for their pharmacological properties, primarily focusing on anticonvulsant activities. These compounds have been synthesized and evaluated using various models to assess their effectiveness and safety. For instance, Rybka et al. (2017) synthesized a series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives and evaluated them as potential anticonvulsant agents. The compounds demonstrated promising results in acute models of seizures in mice, with some displaying a more beneficial protective index than well‐known antiepileptic drugs. The study also explored the plausible mechanisms of action and preliminary safety of these compounds in vitro, alongside determining their lipophilicity using UPLC–MS (Rybka et al., 2017).

Anticonvulsant and Neuroprotective Effects

The anticonvulsant properties of these derivatives have been a significant focus, with studies exploring their effectiveness in various seizure models. Rybka et al. (2014) detailed the synthesis of 22 new N‐[(4‐phenylpiperazin‐1‐yl)‐methyl]‐3‐methyl‐pyrrolidine‐2,5‐dione and pyrrolidine‐2,5‐dione derivatives. These compounds were tested for their anticonvulsant activities and neurotoxicity, revealing that several compounds were effective in the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. Some molecules displayed higher potency and lower neurotoxicity than reference antiepileptic drugs, indicating their potential as anticonvulsant agents (Rybka et al., 2014).

properties

IUPAC Name

1-tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO2/c1-15(2,3)18-13(7-10(19)8-14(18)20)11-5-4-9(16)6-12(11)17/h4-6,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTJCAOHEOEUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(CC(=O)CC1=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione
Reactant of Route 2
1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione
Reactant of Route 3
1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione
Reactant of Route 4
1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione
Reactant of Route 5
1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione
Reactant of Route 6
1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione

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